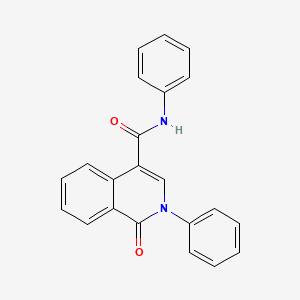

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide

Description

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide is an isoquinoline derivative characterized by:

- A 1-oxo (keto) group at position 1.

- N-phenyl and 2-phenyl substituents on the isoquinoline core.

- A carboxamide group at position 4, with the amide nitrogen linked to a phenyl group.

This compound (CAS MFCD32065729) is reported with a purity of 96% and is cataloged under the identifier OT-4758 in commercial chemical databases .

Properties

IUPAC Name |

1-oxo-N,2-diphenylisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(23-16-9-3-1-4-10-16)20-15-24(17-11-5-2-6-12-17)22(26)19-14-8-7-13-18(19)20/h1-15H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWYZWDAWQBMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoquinoline derivatives with benzoyl chloride, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified isoquinoline derivatives with altered functional groups.

Scientific Research Applications

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline Carboxamide Derivatives

The following table compares 1-oxo-N,2-diphenylisoquinoline-4-carboxamide with structurally similar isoquinoline-based carboxamides:

Key Observations:

- Substituent Effects: The N-phenyl group in the target compound contrasts with N-methyl (e.g., N,N-dimethyl analog) or N-(4-chlorophenyl) moieties in analogs. The 2-phenyl group is conserved across analogs, suggesting its role in stabilizing the isoquinoline core.

- Molecular Weight : The target compound (352.39 g/mol) is intermediate in size compared to simpler analogs (e.g., 292.33 g/mol for the N,N-dimethyl derivative) and more complex derivatives (e.g., 521.61 g/mol for the trisubstituted analog) .

Comparison with Quinolone Carboxamides

Quinolone-3-carboxamides, though structurally distinct due to their quinoline core, share functional similarities:

Key Observations:

- Core Structure Differences: The isoquinoline core in the target compound introduces a fused benzene ring at positions 1–2, contrasting with the quinoline core (fused at positions 2–3). This difference may lead to distinct electronic profiles and biological target preferences .

- Biological Activity: Quinolone-3-carboxamides like tasquinimod are well-studied for immunomodulatory and anticancer activities, whereas biological data for isoquinoline-4-carboxamides remain sparse .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Melting Points: Analogous isoquinoline derivatives (e.g., compound 9 in ) exhibit melting points of 127–128°C, suggesting moderate thermal stability .

- Solubility: The presence of phenyl groups may reduce aqueous solubility compared to polar derivatives (e.g., hydroxylated quinolones) .

Biological Activity

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide (CAS Number: 2365419-39-0) is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. With a molecular formula of C22H16N2O2 and a molecular weight of 340.38 g/mol, this compound has been explored for its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The synthesis of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide typically involves multi-step organic reactions, including the condensation of isoquinoline derivatives with benzoyl chloride followed by cyclization. The compound serves as a building block for more complex organic molecules and heterocycles.

Anticancer Properties

Research indicates that derivatives of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide exhibit promising anticancer activities. For instance, studies have demonstrated that certain isoquinoline derivatives can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. In vitro tests showed that some compounds achieved over 80% inhibition of PARP1 at concentrations as low as 1 µM, with IC50 values reaching the nanomolar range .

| Compound | % Inhibition at 1 µM | IC50 (nM) |

|---|---|---|

| 3l | 85.2 | 156 |

| Olaparib | Reference | Varied |

These findings suggest that modifications to the structure can significantly enhance the potency of these compounds against cancer cell lines.

Antimicrobial Activity

In addition to anticancer effects, preliminary studies have indicated that 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide may possess antimicrobial properties. While specific data on its efficacy against various pathogens are still being gathered, the compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory potential of related compounds. For example, derivatives similar to 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide were found to inhibit the release of proinflammatory cytokines such as IL-6 and TNF-α in various cell lines. This suggests a potential role in treating inflammation-related diseases .

Case Studies

A notable case study involved testing a series of isoquinoline derivatives for their inhibitory effects on PARP enzymes. The lead compound demonstrated significant inhibition and favorable pharmacokinetic properties in vivo, indicating its potential as an effective therapeutic agent against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.